2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate
Description
2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate is a synthetic organic compound that features both a pyrrolidinone and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (Z)-3-imidazol-1-ylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-8(13-5-4-12-7-13)6-11(17)18-14-9(15)2-3-10(14)16/h4-7H,2-3H2,1H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSTZZAQIMPFG-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)ON1C(=O)CCC1=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)ON1C(=O)CCC1=O)/N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds containing imidazole and pyrrolidinone rings are often studied for their potential enzyme inhibitory activities. They can interact with various biological targets, making them candidates for drug development.
Medicine
In medicine, such compounds may exhibit antimicrobial, antifungal, or anticancer properties. Research into their mechanism of action and efficacy in treating various diseases is ongoing.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyrrolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrrol-1-yl)but-2-enoate: Similar structure but with a pyrrole ring instead of an imidazole ring.
2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrazol-1-yl)but-2-enoate: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
2,5-Dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate, with the molecular formula CHNO and a molecular weight of 249.22 g/mol, is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structural combination of a pyrrolidinone and an imidazole moiety, which contributes to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 249.22 g/mol |
| CAS Number | 2229681-52-9 |
| Melting Point | N/A |
| Boiling Point | N/A |
The presence of both the pyrrolidinone and imidazole rings enhances its reactivity and biological interaction potential, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can bind to metal ions and active sites on enzymes, while the pyrrolidinone ring participates in hydrogen bonding. This dual interaction can modulate enzyme activity, leading to various biological effects.
- Anticonvulsant Activity : Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. For instance, a related hybrid compound demonstrated protective effects in mouse models against induced seizures, suggesting that similar mechanisms may apply to this compound .
Anticonvulsant Properties
Studies have highlighted the anticonvulsant potential of compounds related to this compound. For example:
- Case Study : A focused set of hybrid pyrrolidine derivatives showed broad-spectrum anticonvulsant activity across various animal models. The lead compound exhibited an ED of 23.7 mg/kg in the maximal electroshock test, indicating strong efficacy .
Antinociceptive Effects
In addition to anticonvulsant activity, certain derivatives have shown antinociceptive properties:
- Research Findings : The same hybrid compounds demonstrated significant efficacy in formalin-induced pain models, suggesting their potential in treating neuropathic pain conditions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrazol-1-yl)but-2-enoate | Pyrazole instead of Imidazole | Different reactivity and activity profile |
| 2,5-Dioxopyrrolidin-1-yl (2Z)-3-(1H-pyrrol-1-yl)but-2-enoate | Pyrrole instead of Imidazole | Varies significantly in biological effects |
The distinct combination of functional groups in this compound confers unique properties compared to its analogs.
Q & A
Q. What are the standard synthetic routes for 2,5-dioxopyrrolidin-1-yl (2Z)-3-(1H-imidazol-1-yl)but-2-enoate, and how are intermediates purified?
The compound is synthesized via a multi-step approach involving:
- Step 1 : Condensation of imidazole derivatives with activated esters (e.g., NHS esters) under reflux conditions. Ethanol or acetic acid is often used as a solvent, with catalytic acids to drive the reaction .
- Step 2 : Purification via recrystallization (ethanol/ether) or column chromatography. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) is employed to monitor reaction progress .
- Step 3 : Final characterization using -NMR, LC-MS, and IR spectroscopy to confirm structure and purity (>98% by LCMS) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : -NMR (CDCl or DMSO-d) identifies protons adjacent to the imidazole ring and the enoate moiety. Chemical shifts for imidazole protons typically appear at δ 7.8–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 379 [M] for related compounds) .
- TLC Monitoring : Ethanol-ether solvent systems (75:25) verify intermediate purity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. SHELX is robust for small-molecule refinement and handles twinned or high-resolution datasets .
- Validation Metrics : Cross-check R-factors (<5%), electron density maps, and hydrogen bonding networks. Discrepancies in bond angles/thermal parameters may indicate disordered crystallographic sites .
Q. What experimental strategies stabilize the (Z)-configuration of the enoate moiety during synthesis?
- Steric Control : Use bulky substituents on the enoate to hinder isomerization.
- Low-Temperature Synthesis : Conduct reactions at 0–5°C to minimize thermal Z→E interconversion.
- Spectroscopic Confirmation : NOESY NMR detects spatial proximity between imidazole protons and the enoate carbonyl group, confirming the Z-configuration .
Q. How does the compound’s NHS ester group influence its reactivity in aqueous buffers?
- Hydrolysis Sensitivity : The NHS ester hydrolyzes rapidly in water (t <30 min at pH 7.4). Buffer optimization (e.g., pH 8.5–9.0 with borate) slows hydrolysis while maintaining reactivity with primary amines .
- Conjugation Protocols : Pre-incubate the compound with target amines (e.g., lysine residues) at 4°C for 12–24 hours to maximize crosslinking efficiency .
Application-Oriented Questions
Q. How is this compound utilized in protein conjugation workflows?
- Heterobifunctional Crosslinking : The NHS ester reacts with lysine amines, while the maleimide group (if present) targets cysteine thiols. Sequential reactions (amine-first, thiol-second) prevent self-polymerization .
- Case Study : In antibody-drug conjugates, this linker enables site-specific payload attachment, improving therapeutic index compared to stochastic methods .
Q. What role does the imidazole ring play in modulating biological activity?
- Metal Coordination : The imidazole nitrogen coordinates transition metals (e.g., Zn, Cu), enabling catalytic or inhibitory roles in enzyme studies.
- pH Sensitivity : Imidazole’s pK (~6.8) allows pH-dependent solubility, useful for drug delivery systems targeting acidic tumor microenvironments .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Catalyst Screening : Ceric ammonium nitrate (CAN) improves imidazole alkylation efficiency (30 mol% catalyst, 95–100°C, 3 hours) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .
Q. What computational methods validate electronic properties of the enoate-imidazole system?
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps, correlating with UV-Vis absorption spectra.
- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., cytochrome P450 enzymes) .
Conflict Resolution in Data Interpretation
Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be addressed?
- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping signals.
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in imidazole) causing signal broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
